2-Thiazolemethanol, alpha-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C5H5F2NOS and a molecular weight of 165.16 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two fluorine atoms attached to the ethan-1-ol moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of thiazole derivatives with difluoromethylating agents. One common method includes the reaction of 2-thiazoleethanol with a difluoromethylating reagent under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the thiazole ring or the ethan-1-ol moiety.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetylthiazole derivatives, while reduction can produce difluorothiazolidine compounds .
Scientific Research Applications
2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .
Comparison with Similar Compounds
2-Thiazoleethanol: Lacks the difluoro substitution, resulting in different chemical properties and reactivity.
2,2-Difluoroethanol: Contains the difluoro group but lacks the thiazole ring, leading to distinct applications and mechanisms.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring but differ in functional groups and applications.
Uniqueness: 2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is unique due to the combination of the thiazole ring and difluoroethanol moiety, which imparts specific chemical and biological properties. This combination enhances its potential in various research and industrial applications .
Properties
Molecular Formula |
C5H5F2NOS |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2,2-difluoro-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H5F2NOS/c6-4(7)3(9)5-8-1-2-10-5/h1-4,9H |
InChI Key |
DDUZCEVFNXUVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.